![molecular formula C18H17N3O2 B12587171 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]- CAS No. 648420-46-6](/img/structure/B12587171.png)
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” is a synthetic organic compound that features a urea functional group attached to a naphthalene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 7-hydroxy-1-naphthalenyl, is prepared through a series of reactions including nitration, reduction, and hydroxylation.
Formation of the Pyridine Derivative: The 2-(2-pyridinyl)ethyl group is synthesized through alkylation and subsequent functional group transformations.
Coupling Reaction: The final step involves the coupling of the naphthalene and pyridine derivatives with urea under controlled conditions, often using a catalyst and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions may target the pyridine ring or the urea functional group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Investigated for its pharmacological properties.
Medicine
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals.
Mechanism of Action
The mechanism by which “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-
- Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(3-pyridinyl)ethyl]-
Uniqueness
The presence of the hydroxyl group on the naphthalene ring and the specific positioning of the pyridine ring make “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” unique
Properties
CAS No. |
648420-46-6 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(7-hydroxynaphthalen-1-yl)-3-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C18H17N3O2/c22-15-8-7-13-4-3-6-17(16(13)12-15)21-18(23)20-11-9-14-5-1-2-10-19-14/h1-8,10,12,22H,9,11H2,(H2,20,21,23) |
InChI Key |
SINCOAILIJBOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane](/img/structure/B12587089.png)
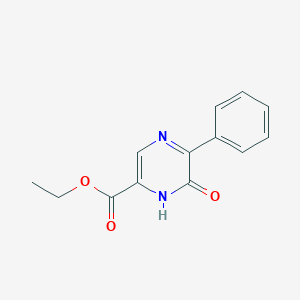
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12587104.png)

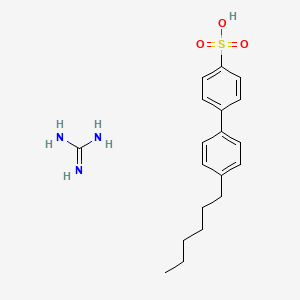
![2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B12587126.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12587131.png)
![Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]-](/img/structure/B12587138.png)
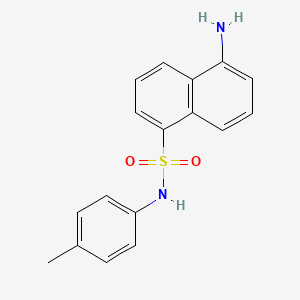
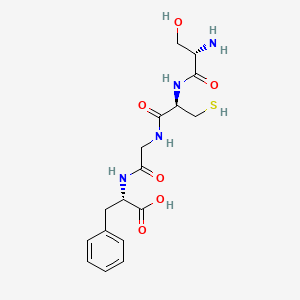


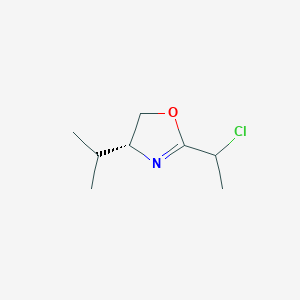
![4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12587166.png)
